Fmoc-(R)-2-amino-5-cyclohexylpentanoicacid
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Overview
Description
Fmoc-®-2-amino-5-cyclohexylpentanoicacid is a derivative of amino acids used in peptide synthesis. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). This compound is particularly useful in the synthesis of peptides due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-amino-5-cyclohexylpentanoicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions and yields the protected amino acid.
Industrial Production Methods
In industrial settings, the production of Fmoc-®-2-amino-5-cyclohexylpentanoicacid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-2-amino-5-cyclohexylpentanoicacid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino acid.
Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents such as HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20%) is commonly used for the removal of the Fmoc group.
Coupling: HATU or DIC in the presence of a base like DIPEA is used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the coupled peptide products. The deprotection step yields the free amino acid, while the coupling reactions result in the formation of peptide bonds, leading to longer peptide chains .
Scientific Research Applications
Fmoc-®-2-amino-5-cyclohexylpentanoicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Fmoc-®-2-amino-5-cyclohexylpentanoicacid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This process is crucial for the stepwise assembly of peptides on a solid support .
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-2-amino-3-phenylpropanoicacid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-®-2-amino-4-methylpentanoicacid: Similar in structure but with a different side chain.
Uniqueness
Fmoc-®-2-amino-5-cyclohexylpentanoicacid is unique due to its cyclohexyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require hydrophobic interactions for stability and function .
Properties
Molecular Formula |
C26H31NO4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2R)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 |
InChI Key |
YDXWZVLKKWJUMU-XMMPIXPASA-N |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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